ethyl 2-[(4-fluorophenyl)carbamothioylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
N’-[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-N-(4-fluorophenyl)carbamimidothioic acid is a complex organic compound that features a unique combination of functional groups, including an ethoxycarbonyl group, a cyclopenta[b]thiophene ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-N-(4-fluorophenyl)carbamimidothioic acid typically involves multi-step organic reactions. The initial step often includes the formation of the cyclopenta[b]thiophene ring through cyclization reactions. Subsequent steps involve the introduction of the ethoxycarbonyl group and the fluorophenyl group through esterification and nucleophilic substitution reactions, respectively. The final step usually involves the formation of the carbamimidothioic acid moiety through thiourea derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N’-[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-N-(4-fluorophenyl)carbamimidothioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethoxycarbonyl group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Brominated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
N’-[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-N-(4-fluorophenyl)carbamimidothioic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-N-(4-fluorophenyl)carbamimidothioic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiophenes: Compounds containing a thiophene ring, such as 2,5-dichlorothiophene.
Fluorophenyl Derivatives: Compounds with a fluorophenyl group, such as 4-fluorophenyl isocyanate.
Carbamimidothioic Acids: Compounds with a carbamimidothioic acid moiety, such as thiourea derivatives.
Uniqueness
N’-[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-N-(4-fluorophenyl)carbamimidothioic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H17FN2O2S2 |
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Molecular Weight |
364.5 g/mol |
IUPAC Name |
ethyl 2-[(4-fluorophenyl)carbamothioylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C17H17FN2O2S2/c1-2-22-16(21)14-12-4-3-5-13(12)24-15(14)20-17(23)19-11-8-6-10(18)7-9-11/h6-9H,2-5H2,1H3,(H2,19,20,23) |
InChI Key |
NLRYUTAQBUMKMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=S)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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